molecular formula C18H13N3O4S2 B2776058 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795297-01-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2776058
CAS No.: 1795297-01-6
M. Wt: 399.44
InChI Key: WWARIPIGGYZKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, an oxazole ring, and a carboxamide group

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-27(23,24)12-7-8-13-15(9-12)26-18(20-13)21-16(22)17-19-10-14(25-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWARIPIGGYZKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and oxazole intermediates. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure consists of a benzothiazole moiety linked to a phenyloxazole carboxamide group. The presence of the methylsulfonyl group is particularly noteworthy as it may enhance solubility and biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a recent study synthesized several benzothiazole compounds and evaluated their effects on various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in these cancer cells .

Table 1: Summary of Anticancer Activities of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound B7A4311.0Induces apoptosis
Compound B7A5492.0Cell cycle arrest
Lead Compound 4iHOP-921.5Inhibits migration

These findings suggest that this compound may exhibit similar activities, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have also been documented. Inflammatory markers such as IL-6 and TNF-α were significantly reduced in macrophage cell lines treated with specific benzothiazole compounds . This suggests that this compound could potentially modulate inflammatory responses.

Mechanistic Insights

Research into the mechanisms underlying the biological activity of benzothiazole derivatives indicates that they may act through multiple pathways:

  • Apoptosis Induction : Many derivatives promote apoptosis via the intrinsic pathway, activating caspases and leading to cell death.
  • Cell Cycle Arrest : Compounds often cause cell cycle arrest at specific phases, inhibiting proliferation.
  • Inhibition of Migration : Some compounds have been shown to impair the migratory capabilities of cancer cells, which is crucial for metastasis.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

  • Benzothiazole Derivative in Lung Cancer : A study demonstrated that a specific derivative significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Combination Therapy : Research has shown that combining benzothiazole derivatives with existing chemotherapeutics enhances their efficacy by targeting different pathways involved in cancer progression.

Q & A

Q. What are the foundational synthetic routes for synthesizing N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of the benzothiazole core via diazonium salt intermediates (e.g., reacting 6-methylsulfonyl benzothiazole-2-amine with acrolein derivatives under controlled pH) .
  • Step 2 : Functionalization of the oxazole-carboxamide moiety using chloroacetyl chloride or similar acylating agents .
  • Step 3 : Cyclization under reflux conditions (e.g., acetonitrile or DMF with iodine/triethylamine) to form the fused heterocyclic system . Purity is monitored via TLC (Rf values 0.43–0.78) and confirmed by melting point analysis (e.g., 112–235°C) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm substituent positions and coupling constants (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and sulfonyl groups (S=O stretch ~1150 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .

Q. What structural features contribute to its biological activity?

The compound’s bioactivity arises from:

  • Benzothiazole Core : Enhances binding to enzymes like kinases via π-π stacking and hydrophobic interactions .
  • Methylsulfonyl Group : Increases metabolic stability and modulates electron-withdrawing effects, influencing target selectivity .
  • Oxazole-Carboxamide : Facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclization step in synthesis?

  • Computational Design : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify optimal solvents/temperatures .
  • Experimental Validation : Screen solvents (DMF vs. acetonitrile) and catalysts (e.g., iodine vs. sulfur) to maximize yield. For example, iodine in DMF with triethylamine reduces reaction time to 1–3 minutes .
  • Real-Time Monitoring : Employ HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

  • Orthogonal Assays : Compare results across cell lines (e.g., MCF-7 vs. HepG2) and mechanistic assays (e.g., caspase-3 activation for apoptosis vs. COX-2 inhibition for inflammation) .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., mTOR vs. NF-κB pathways) .
  • Dose-Response Analysis : Evaluate IC50 discrepancies (e.g., 5–50 µM ranges) to differentiate primary vs. off-target effects .

Q. What computational methods predict binding affinity and selectivity for this compound?

  • Molecular Docking : Simulate interactions with X-ray crystallography-derived protein structures (e.g., PDB IDs for kinases) to prioritize high-affinity targets .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions (e.g., hydrophobic pockets accommodating the phenyloxazole group) .
  • QSAR Modeling : Correlate substituent variations (e.g., methylsulfonyl position) with activity cliffs using datasets from analogues .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Scaffold Hybridization : Combine benzothiazole with morpholine or thiadiazole moieties to enhance solubility or target engagement .
  • Substituent Scanning : Systematically modify the phenyloxazole group (e.g., electron-withdrawing vs. donating groups) and assess potency via enzyme inhibition assays .
  • Metabolic Profiling : Use microsomal stability assays (e.g., human liver microsomes) to guide modifications reducing CYP450-mediated degradation .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • Reaction Scalability : Transition from milligram to gram-scale synthesis by optimizing catalyst loading and solvent recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.